2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide
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Overview
Description
2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide, also known as EHNA, is a small molecule inhibitor that has been extensively studied in scientific research. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that is involved in the metabolism of adenosine, a purine nucleoside that plays an important role in many physiological processes.
Mechanism of Action
2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide works by inhibiting the activity of ADA, which is responsible for the breakdown of adenosine. This results in an increase in the concentration of adenosine, which can then activate adenosine receptors in various tissues throughout the body. The activation of adenosine receptors can lead to a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and the reduction of inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in various tissues throughout the body. In addition to its effects on the cardiovascular system, this compound has also been shown to have anti-inflammatory effects, as well as effects on the central nervous system.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of ADA, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research involving 2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide. One area of interest is the development of new this compound derivatives with improved pharmacokinetic properties and selectivity for ADA. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is also interest in exploring the role of adenosine and ADA in various disease states, including cancer, autoimmune disorders, and neurological disorders.
Synthesis Methods
2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide can be synthesized using a variety of methods, including the reaction of 3-hydroxypyridine-4-carboxylic acid with 2-ethoxyacetyl chloride, followed by reaction with butylamine. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.
Scientific Research Applications
2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide has been extensively studied in scientific research, particularly in the field of cardiovascular disease. It has been shown to have a range of effects on the cardiovascular system, including the inhibition of platelet aggregation, vasodilation, and the reduction of blood pressure.
properties
IUPAC Name |
2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-10(16-4-2)11(15)13-8-5-6-12-7-9(8)14/h5-7,10,14H,3-4H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHYFFBOLVQYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NC=C1)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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